molecular formula C9H9NO5 B8465905 [(2S)-7-nitro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol

[(2S)-7-nitro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol

Cat. No.: B8465905
M. Wt: 211.17 g/mol
InChI Key: OTKMWYJAIRWTNV-ZETCQYMHSA-N
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Description

[(2S)-7-nitro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

[(3S)-6-nitro-2,3-dihydro-1,4-benzodioxin-3-yl]methanol

InChI

InChI=1S/C9H9NO5/c11-4-7-5-14-8-2-1-6(10(12)13)3-9(8)15-7/h1-3,7,11H,4-5H2/t7-/m0/s1

InChI Key

OTKMWYJAIRWTNV-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](OC2=C(O1)C=CC(=C2)[N+](=O)[O-])CO

Canonical SMILES

C1C(OC2=C(O1)C=CC(=C2)[N+](=O)[O-])CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

17.6 g 4-nitrocatechol and 11.0 g potassium bicarbonate were stirred in 200 ml DMF at 10° C. 13.99 g epibromohydrin in 10 ml DMF were added dropwise and stirring was continued at 60° C. for another 17 hrs. DMF was evaporated and the residue diluted with 50 ml water and extracted with ethyl acetate. The combined organic phases were washed with caustic soda and water., dried and evaporated. The crude oily product was heated to 90° C. with 200 ml toluene and the supernatant decanted from insoluble parts. After cooling to RT the solution is again decanted from insoluble oils and left at RT for 3 d. A first crop of 0.75 g crystalline title product was obtained. The mother liquor was evaporated and the residue dissolved in 20 dichloromethane at RT. Seeding and chilling to 0° C. yielded another 2.78 g crystalline title product.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
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Quantity
13.99 g
Type
reactant
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Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3.0 g of sodium hydrogen carbonate was suspended in 90 mL DMF. At 0° C. a solution of 5.15 g of 4-nitrocatechol was added dropwise over 15 min. Subsequently, 3.9 g of epichlorohydrin in 10 mL DMF were added over 15 min. Stirring was continued at room temperature, then at 80° C. overnight. The mixture was diluted with water and extracted three times with ethyl acetate, dried (anhyd. Na2SO4), filtered and concentrated under vacuum to give a yellow oil. The oil was purified by column chromatography on silica gel using EtOAc-hexanes (0-100% gradient) to give the product (2.8 g) as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

1,2-Dihydroxy-4-nitrobenzene (5.00 g, 0.032 mol), potassium carbonate (9.67 g, 0.07 mol) and epibromohydrin (5.30 g. 0.039 mol) were dissolved in dimethylformamide (100 ml), which was stirred at 100° C. for 1 hour. Water was added to the reaction mixture, and extraction was conducted using ethyl acetate. The organic layer was washed with water, and concentrated. The residue was purified by alumina column chromatography (development solvent: ethyl acetate). The eluent was washed with a mixed solution of ethyl acetate-n-hexane (1:1), to give (7-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol (3.31 g) as a white powder.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.67 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

4-Nitrocatechol (30 g, 0.19 mol), lithium carbonate (36 g, 0.49 mol), and epichlorohydrin (38 mL, 0.49 mol) in DMF (180 mL) were heated to 70-85° C. for 47 hours. Water was added and the mixture extracted with EtOAc (3×). Concentration of the combined EtOAc extracts and crystallization from MeOH gave the title compound, first crop, 5.98 g, 14.7% yield, mp 131.8-135° C. and second crop, 1.64 g, 4% yield, mp 133.1-136.7° C., (lit. mp 131-134° C.). 1H NMR (d6-DMSO) δ 7.78 (1H, dd, J=8.9, 2.7 Hz); 7.72 (1H, d, J=2.7 Hz); 7.11 (1H, d, J=8.9 Hz); 5.16 (1H, br s); 4.48 (1H, dd, J=11.4, 2.1 Hz); 4.32-4.23 (1H, m); 4.17 (1H, dd, J=11.4, 7.4 Hz); 3.66 (2H, br s).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Yield
14.7%

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